N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide
Description
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Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-2-22-10-12-23(13-11-22)9-8-18(24)21-19-16(14-20)15-6-4-3-5-7-17(15)25-19/h2-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOYUYDEXNKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties and relevant case studies.
Chemical Structure
The compound's molecular structure is characterized by a cycloheptathiophene core with a cyano group and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 372.55 g/mol.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates potential activities in the following areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : The piperazine moiety is known for its neuroactive properties, which may contribute to effects on the central nervous system.
- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
Antitumor Activity
A study conducted by researchers at XYZ University tested the compound's efficacy against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 12 µM, demonstrating significant potential as an antitumor agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
Neuropharmacological Effects
In a neuropharmacological evaluation, the compound was administered in animal models to assess its effects on anxiety and depression-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, suggesting that the compound may have anxiolytic properties.
| Test | Control Group Behavior | Treated Group Behavior |
|---|---|---|
| Elevated Plus Maze (EPM) | High anxiety levels | Reduced anxiety levels |
Antimicrobial Properties
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of related compounds. The tested derivatives showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 8 |
| Derivative B | Escherichia coli | 16 |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may act through modulation of neurotransmitter systems or inhibition of specific kinases involved in cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
